Cyanine7 dicarboxylic acid

Description

Overview of Cyanine (B1664457) Dyes in Academic Research

Cyanine dyes represent a class of synthetic organic molecules belonging to the polymethine group. creative-diagnostics.comwikipedia.org Characterized by a conjugated system of alternating single and double bonds between two nitrogen atoms, these dyes are renowned for their vibrant colors and, more importantly, their fluorescent properties. creative-diagnostics.comnih.gov This structure allows for efficient absorption and emission of light, making them exceptional fluorescent labels. creative-diagnostics.com

The versatility of cyanine dyes is a key reason for their widespread adoption in academic research. creative-diagnostics.com The length of the polymethine chain can be altered to tune the absorption and fluorescence wavelengths across the electromagnetic spectrum, from the visible to the near-infrared (NIR) region. nih.govlumiprobe.com This tunability allows for the development of a palette of dyes with distinct spectral properties, which is crucial for multicolor imaging and multiplex analysis. fluorofinder.com

In biomedical research, cyanine dyes are frequently used to label a wide array of biomolecules, including proteins, nucleic acids, and antibodies. wikipedia.orgaxispharm.com This labeling enables researchers to visualize, track, and quantify these molecules within complex biological systems, both in vitro and in vivo. creative-diagnostics.comaxispharm.com The development of cyanine dyes like Cy3 and Cy5 has been particularly impactful, becoming standard tools for techniques such as fluorescence microscopy, flow cytometry, and microarray analysis. creative-diagnostics.comfluorofinder.com

Distinctive Features and Research Significance of Cyanine7 Dicarboxylic Acid

This compound stands out within the cyanine dye family due to a combination of two key features: its near-infrared (NIR) fluorescence and the presence of two carboxylic acid functional groups. lumiprobe.comaxispharm.com

The "Cyanine7" designation indicates a heptamethine cyanine dye, which absorbs and emits light in the near-infrared region of the spectrum, typically with an absorption maximum around 750 nm and an emission maximum around 773-775 nm. nih.govaxispharm.comantibodies.com This NIR window is particularly advantageous for biological imaging for several reasons:

Deep Tissue Penetration: NIR light can penetrate deeper into biological tissues compared to visible light, which is often scattered and absorbed by components like hemoglobin and water. axispharm.com This allows for non-invasive imaging of processes occurring deep within a living organism.

Reduced Autofluorescence: Biological tissues naturally exhibit some fluorescence, known as autofluorescence, which is more pronounced in the visible spectrum. axispharm.com By operating in the NIR region, the background signal from autofluorescence is significantly minimized, leading to a higher signal-to-noise ratio and clearer images. axispharm.com

The "dicarboxylic acid" component of its name refers to the two carboxylic acid (-COOH) groups integrated into the molecule's structure. lumiprobe.comaxispharm.com These functional groups are of paramount importance for its research applications. Carboxylic acids can be readily activated to form covalent bonds with primary amine groups (-NH2) present in biomolecules like proteins and antibodies. researchgate.net This process, often facilitated by carbodiimide (B86325) chemistry, allows for the stable and specific attachment of the Cyanine7 dye to a target molecule, effectively turning it into a fluorescent probe. researchgate.netlumiprobe.com The bifunctional nature, having two carboxylic acid groups, also presents the possibility of using the dye as a cross-linker. lumiprobe.com

Historical Context and Evolution of its Research Applications

The history of cyanine dyes dates back to the mid-19th century, with their initial application being in the photographic industry to sensitize silver halide emulsions to a wider range of light wavelengths. wikipedia.orgnih.govbritannica.com It wasn't until the latter half of the 20th century that their potential in biological research was fully realized. In the 1970s, the chemist Alan Waggoner began to systematically modify cyanine dyes to make them more suitable for use in living cells, leading to the development of the widely used "Cy" series of dyes. fluorofinder.combiotium.com This work laid the foundation for the creation of more advanced and functionalized cyanine dyes.

The development of heptamethine cyanine dyes, such as Cyanine7, pushed the boundaries of fluorescence imaging into the near-infrared spectrum. nih.gov This was a significant advancement, as it overcame the limitations of visible light imaging and opened up new possibilities for in vivo studies. axispharm.com The initial NIR cyanine dye approved for clinical use, Indocyanine Green (ICG), demonstrated the potential of this technology but lacked the ability for specific targeting. lumiprobe.comtcichemicals.com

The innovation of adding functional groups, like carboxylic acids, to the cyanine core structure marked a pivotal evolution in their research applications. This allowed for the conjugation of these powerful NIR fluorophores to specific biomolecules, such as antibodies and peptides. tcichemicals.com This ability to create targeted fluorescent probes has been instrumental in advancing various research fields. For instance, this compound and its derivatives are now used to:

Develop targeted contrast agents for fluorescence-guided surgery, helping surgeons to better visualize tumor margins.

Create probes for molecular imaging to study disease progression at a molecular level.

Label molecules for tracking their distribution and clearance in preclinical animal models.

The ongoing research continues to refine the properties of these dyes, with efforts focused on improving their brightness, photostability, and water solubility to further enhance their utility in demanding research applications. fluorofinder.com The introduction of sulfonated versions, for example, has led to increased water solubility, making them more compatible with biological systems. biotium.commedchemexpress.com

Data Tables

Table 1: Spectral Properties of Cyanine7 and Sulfo-Cyanine7 Derivatives

| Compound | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (M⁻¹cm⁻¹) |

| Cyanine7 carboxylic acid | 750 | 773 | 199,000 antibodies.com |

| Sulfo-Cyanine7 dicarboxylic acid | 750 | 773 | 240,600 antibodies.comantibodies.com |

Table 2: Chemical Information for this compound Derivatives

| Compound | Molecular Formula | Molecular Weight (kDa) | Solubility |

| This compound | C₄₂H₅₁N₂KO₁₀S₂ | 847.09 | Good in water, DMF, DMSO antibodies.comglpbio.com |

| Cyanine7 carboxylic acid | C₃₇H₄₅ClN₂O₂ | 585.22 | Soluble in organic solvents (DMSO, DMF, dichloromethane), low in water antibodies.com |

A Detailed Examination of this compound: Synthesis, Modification, and Characterization

This compound is a bifunctional, near-infrared (NIR) fluorescent dye. lumiprobe.comaxispharm.com As a member of the cyanine dye family, it possesses a heptamethine chain, which is characteristic of Cy7 dyes. mdpi.comaxispharm.com Its two carboxylic acid groups allow for versatile chemical modifications and conjugation to a wide array of molecules, making it a valuable tool in various research applications. axispharm.comlumiprobe.com The sulfonated version, sulfo-Cyanine7 dicarboxylic acid, offers enhanced water solubility. antibodies.com

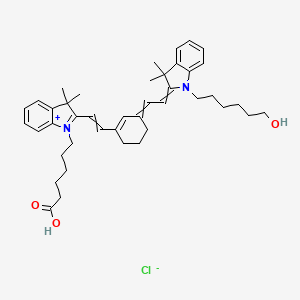

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C42H53ClN2O4 |

|---|---|

Molecular Weight |

685.35 |

IUPAC Name |

6-[2-[2-[3-[2-[1-(6-hydroxyhexyl)-3,3-dimethylindol-2-ylidene]ethylidene]cyclohexen-1-yl]ethenyl]-3,3-dimethylindol-1-ium-1-yl]hexanoic acid;chloride |

InChI |

InChI=1S/C42H54N2O3.ClH/c1-41(2)34-19-9-11-21-36(34)43(28-13-5-6-15-30-45)38(41)26-24-32-17-16-18-33(31-32)25-27-39-42(3,4)35-20-10-12-22-37(35)44(39)29-14-7-8-23-40(46)47;/h9-12,19-22,24-27,31,45H,5-8,13-18,23,28-30H2,1-4H3;1H |

InChI Key |

YPBICWHIZGPJNG-UHFFFAOYSA-N |

SMILES |

CC1(C2=CC=CC=C2[N+](=C1C=CC3=CC(=CC=C4C(C5=CC=CC=C5N4CCCCCCO)(C)C)CCC3)CCCCCC(=O)O)C.[Cl-] |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Cyanine7 dicarboxylic acid |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Modifications

The synthesis and modification of Cyanine7 dicarboxylic acid involve a multi-step process, beginning with the formation of the core cyanine (B1664457) structure, followed by functionalization and derivatization for specific applications.

Advanced Spectroscopic and Photophysical Characterization in Research Contexts

Methodologies for Photophysical Property Elucidation

The investigation of the photophysical properties of Cyanine7 dicarboxylic acid relies on a suite of spectroscopic techniques designed to probe the interaction of the molecule with light.

Absorption and fluorescence spectroscopy are fundamental techniques used to characterize the electronic transitions of this compound. The absorption spectrum reveals the wavelengths of light the molecule absorbs to move to an excited electronic state, while the fluorescence spectrum shows the wavelengths of light emitted as the molecule returns to its ground state.

For cyanine (B1664457) dyes, the position of the absorption and emission maxima is heavily influenced by the length of the polymethine bridge; longer chains result in absorption and emission at longer wavelengths, pushing them into the NIR region. Heptamethine cyanine dyes, such as this compound, typically exhibit intense absorption bands in the 700-800 nm range. The dicarboxylic acid functionalization generally has a minor impact on the primary absorption and emission wavelengths but can influence solubility and aggregation behavior, which in turn can affect the spectral properties.

A study on heptamethine cyanine dyes repurposed as photocages for carboxylic acids demonstrated that these compounds maintain their characteristic intense absorption bands in the NIR region, with absorption maxima ranging from approximately 786 to 817 nm in a phosphate-buffered saline (PBS) solution containing 20% DMSO nih.gov. The corresponding emission spectra also lie in the NIR region, with Stokes shifts—the difference between the absorption and emission maxima—that are typically small for this class of dyes nih.gov.

Table 1: General Spectroscopic Properties of Cyanine7 Dyes

| Property | Typical Value |

|---|---|

| Absorption Maximum (λabs) | ~750 nm |

| Emission Maximum (λem) | ~775 nm |

Note: These are general values for Cyanine7 dyes; specific values for this compound may vary depending on the solvent and other environmental factors.

The brightness of a fluorescent molecule is determined by two key parameters: the molar extinction coefficient (ε) and the fluorescence quantum yield (ΦF). The molar extinction coefficient is a measure of how strongly the molecule absorbs light at a specific wavelength. Cyanine dyes are renowned for their exceptionally high molar extinction coefficients, often exceeding 200,000 M-1cm-1.

The fluorescence quantum yield represents the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. Research on functionalized cyanine dimers has shown that while the core structure dictates the primary photophysical properties, functionalization can influence the quantum yield. For instance, new functionalized cyanine 5.5 dyes were found to be highly emissive in organic solvents, with quantum yields ranging from 28% to 36% in DMF, and slightly lower yields in water (9% to 13%) . While specific data for this compound is not extensively reported in dedicated studies, related compounds provide an insight into the expected range.

Table 2: Photophysical Parameters of a Typical Cyanine7 Dye

| Parameter | Value |

|---|---|

| Molar Extinction Coefficient (ε) | ~250,000 M-1cm-1 |

Note: The fluorescence quantum yield is highly dependent on the solvent and local environment.

Investigation of Environmental and Structural Influences on Photophysical Properties

The photophysical properties of this compound are not intrinsic but are significantly modulated by its immediate environment and any modifications to its chemical structure.

The polarity of the solvent can have a profound effect on the absorption and emission spectra of cyanine dyes, a phenomenon known as solvatochromism. Studies on various cyanine dyes have demonstrated that the shift in the absorption peak and the energy difference between absorption and fluorescence depend on both the refractive index and the dielectric constant of the solvent nih.gov. These solvent effects arise from differential solvation of the ground and excited states of the dye molecule.

Vapochromism, a change in color upon exposure to vapor, has been observed in indolenine-based heptamethine cyanine dyes adsorbed on silica (B1680970) gel. This color change is triggered by exposure to amines or chlorinated solvents. Research on a ring-fluorinated heptamethine cyanine dye has further elucidated the vapochromic response to ammonia (B1221849) and other amines, which is attributed to the nucleophilic addition of the amine to the polymethine chain, thus altering the electronic structure of the dye nih.gov. While not specifically documented for this compound, the general principles suggest that it could exhibit similar sensitivity to its chemical environment.

The introduction of substituents onto the cyanine core can fine-tune its photophysical properties. The carboxylic acid groups in this compound are a prime example of functionalization that imparts specific properties, namely providing attachment points for biomolecules. Studies on pentamethine cyanine dyes with carboxylic acid moieties have shown that these functional groups can influence the dye's behavior and optical properties.

The core structure of the cyanine dye, including the nature of the heterocyclic nuclei and the length and rigidity of the polymethine chain, plays a crucial role in determining the absorption and emission wavelengths, as well as the photostability and quantum yield. For instance, increasing the length of the polymethine chain by one vinyl unit typically results in a bathochromic (red) shift of about 100 nm. The presence of the dicarboxylic acid groups can also influence intermolecular interactions, such as aggregation, which can lead to significant changes in the absorption spectrum, often manifesting as a new, blue-shifted band (H-aggregate) or a red-shifted band (J-aggregate).

Theoretical and Computational Approaches to Spectroscopic Behavior

Theoretical and computational methods, particularly those based on quantum chemistry, provide valuable insights into the electronic structure and spectroscopic properties of cyanine dyes. Time-dependent density functional theory (TD-DFT) is a widely used method for calculating the electronic transition energies and oscillator strengths, which correspond to the absorption spectra of these molecules.

However, it is well-documented that standard TD-DFT functionals can sometimes struggle to accurately predict the excitation energies of cyanine dyes due to the nature of their electronic structure. Despite these challenges, computational studies have been instrumental in understanding the impact of structural modifications on the spectroscopic properties of cyanine derivatives. For example, computational models have been used to analyze the behavior of pentamethine cyanine dyes and compare them with similar dyes with different alkyl chain lengths. These theoretical approaches can help in the rational design of new cyanine-based probes with tailored photophysical properties for specific applications. More advanced computational methods continue to be developed to provide more accurate predictions of the spectroscopic behavior of this important class of dyes.

Applications in Advanced Molecular and Cellular Research

Design and Application as Fluorescent Probes and Labels

As a fluorescent probe, Cyanine7 dicarboxylic acid offers the key advantage of operating in the near-infrared window (approximately 750-800 nm). axispharm.com This spectral range is beneficial for biological imaging because it minimizes background autofluorescence that is common in cells and tissues at shorter wavelengths. axispharm.com The structure of this compound is characterized by two carboxylic acid groups, making it a bifunctional molecule. lumiprobe.comlumiprobe.com This dual functionality is central to its application in labeling and cross-linking studies.

| Property | Wavelength (approx.) | Significance |

|---|---|---|

| Absorption Maximum | ~750 nm | Optimal wavelength for excitation. axispharm.com |

| Emission Maximum | ~775 nm | Wavelength of emitted fluorescence for detection. axispharm.com |

| Stokes Shift | ~25 nm | Separation between absorption and emission peaks, aiding in signal detection. axispharm.com |

The dicarboxylic acid groups on the Cyanine7 molecule serve as handles for covalent attachment to other molecules. These groups can be chemically activated, often using carbodiimide (B86325) chemistry, to form stable bonds with primary amine groups present on biomolecules like proteins and nucleic acids. lumiprobe.com This labeling capability is fundamental to many mechanistic studies, allowing researchers to visualize and track specific molecules within complex biological systems. nih.gov

Once conjugated, the bright and photostable fluorescence of the cyanine (B1664457) dye allows for sensitive detection. nih.gov For example, cyanine dyes can be attached to antibodies to specifically target and image cellular structures, such as microtubules, providing insights into cytoskeletal dynamics. nih.gov In the context of nucleic acids, cyanine dyes can bind to double-helical DNA, often via intercalation, which can lead to an enhancement of their fluorescence, a property leveraged for DNA detection and quantification. medchemexpress.comresearchgate.net

The presence of two reactive carboxylic acid groups allows this compound to function as a homobifunctional cross-linker. lumiprobe.comlumiprobe.comlumiprobe.com Cross-linkers are reagents that form covalent bonds to connect two or more molecules. sigmaaldrich.com By activating both carboxyl groups, the dye can be used to link proteins or other biomolecules, effectively "linking" them together.

This application is particularly valuable for studying protein-protein interactions. sigmaaldrich.com By covalently stabilizing transient or weak interactions between proteins within a complex, researchers can capture these interactions for subsequent analysis by techniques like mass spectrometry or western blotting. sigmaaldrich.comnih.gov The defined structure of the cyanine dye acts as a spacer of a specific length between the linked molecules.

In Vitro Imaging and Sensing in Biological Systems

The favorable optical properties of Cyanine7 dyes, including high quantum yield and good photostability, make them highly suitable for a variety of in vitro imaging and sensing applications in biological systems. axispharm.comnih.gov

| Application Area | Description | Key Feature |

|---|---|---|

| Fluorescence Microscopy | High-resolution imaging of cellular structures. axispharm.comnih.gov | NIR fluorescence, high brightness. axispharm.com |

| Flow Cytometry | Cell sorting and analysis based on fluorescence signals. axispharm.comthermofisher.com | Distinct NIR signal for precise detection. axispharm.com |

| Biosensing | Detection and quantification of specific biomolecules or enzyme activities. nih.govnewschool.edu | Potential for "turn-on" fluorescence response. nih.gov |

This compound and its derivatives are employed as fluorescent probes in various forms of fluorescence microscopy. axispharm.comnih.gov Their ability to be conjugated to specific vectors, like antibodies, enables targeted imaging of subcellular components. nih.gov Research has demonstrated the use of antibody-conjugated cyanine dyes to visualize the microtubule network within cells via near-infrared fluorescence microscopy, showcasing the utility of this class of dyes in studying cellular architecture. nih.gov The versatility of the cyanine scaffold allows for chemical modifications to direct the dye to specific organelles, such as mitochondria, for targeted staining and research. nih.gov

In the field of flow cytometry, Cyanine7 (Cy7) dyes are valued for their emission in the far-red to near-infrared spectrum. axispharm.com This allows them to be incorporated into multi-color analysis panels with minimal spectral overlap with fluorophores that emit at shorter wavelengths. Cy7 provides a distinct and bright signal that is useful for identifying and sorting cell populations, including those expressing low-abundance surface antigens. axispharm.comthermofisher.com Tandem dyes, such as PE-Cy7, which combine the high absorption cross-section of phycoerythrin (PE) with the NIR emission of Cy7, are widely used to achieve even brighter signals for sensitive cell analysis. thermofisher.com

The development of biosensing platforms often incorporates fluorescent molecules to report the presence or quantity of a target analyte. newschool.edu Heptamethine cyanine dyes serve as a foundational structure for creating bioresponsive NIR probes. nih.gov These "smart" probes can be engineered to exist in a quenched or non-fluorescent state, which then "turns on" with a large enhancement in fluorescence signal upon interaction with a specific biomolecule or enzyme. nih.gov For example, a Cy7-based probe has been developed that is triggered by nitroreductase, an enzyme associated with hypoxia, enabling the imaging of hypoxic cells with a clear fluorescence signal. nih.gov This activatable sensing mechanism is a powerful strategy for the sensitive detection and quantification of biomolecules in research settings. nih.gov

Integration with Nanotechnology for Advanced Research Systems

The unique properties of this compound, particularly its near-infrared (NIR) fluorescence and bifunctional nature with two carboxylic acid groups, make it a valuable component for integration with nanotechnology in advanced research systems. lumiprobe.com Its carboxylic groups allow for covalent conjugation to various nanomaterials, enabling the development of sophisticated probes and delivery systems for molecular and cellular research.

Conjugation to Nanoparticles for Enhanced Imaging and Delivery Research

The dicarboxylic acid functional groups on the Cyanine7 molecule serve as versatile anchor points for conjugation to a wide array of nanoparticles. This process typically involves forming stable amide bonds with amine-functionalized nanoparticles, a common strategy in nanomaterial surface modification. By attaching this compound to nanoparticles, researchers can create multifunctional platforms that combine the imaging capabilities of the dye with the unique physical and chemical properties of the nanomaterial.

This conjugation enhances imaging research by:

Improving Signal Stability: Nanoparticles can shield the dye from photobleaching, allowing for longer-term imaging studies compared to the free dye.

Increasing Payload: A single nanoparticle can be conjugated with multiple dye molecules, amplifying the fluorescent signal at the target site.

Enabling Multimodal Imaging: When conjugated to nanoparticles with other properties (e.g., magnetic), this compound can contribute to dual-modal imaging platforms, such as combined fluorescence and magnetic resonance imaging (MRI). nih.gov

In delivery research, these nanocomposites offer advantages by leveraging the nanoparticle as a carrier. The nanoparticle's properties can be tuned to improve the solubility and stability of conjugated therapeutic agents, while the this compound component allows for real-time tracking of the delivery vehicle to its target.

Design of Nanoprobes for Targeted Delivery and Detection Studies

Researchers design nanoprobes by conjugating this compound to nanoparticles that are also functionalized with targeting ligands, such as antibodies or peptides. These ligands are chosen for their specific affinity to biomarkers overexpressed on the surface of target cells, for instance, in cancer research. This targeted approach allows the nanoprobe to selectively accumulate in specific cell populations, enhancing the signal-to-noise ratio for detection and ensuring localized delivery of any associated cargo in preclinical studies.

The design of these nanoprobes is a critical area of investigation, focusing on optimizing the density of both the targeting ligand and the imaging agent (this compound) on the nanoparticle surface to achieve maximal binding affinity and signal intensity without inducing steric hindrance.

Stability and Biodistribution Studies of Nanocomposites in Preclinical Models

A crucial aspect of developing nanocomposites for research is understanding their behavior in biological systems. Preclinical studies, often involving animal models, are conducted to assess the stability and biodistribution of nanoparticles conjugated with this compound. The intrinsic NIR fluorescence of the dye is highly advantageous for these studies, as light in this region can penetrate tissues more deeply with less autofluorescence compared to visible light. This allows for non-invasive, whole-body imaging to track the accumulation and clearance of the nanocomposites over time.

These studies provide critical data on:

Circulation Half-Life: How long the nanocomposites remain in the bloodstream.

Target Accumulation: The efficiency with which the nanocomposites reach the intended tissue or organ.

Off-Target Distribution: Accumulation in other organs, such as the liver and spleen, which are part of the reticuloendothelial system responsible for clearing foreign particles.

The findings from these biodistribution studies are essential for refining the design of nanocarriers to improve their targeting efficacy and persistence in preclinical research settings.

Development of Theranostic Research Agents and Strategies

This compound is integral to the development of theranostic agents, which are single platforms designed to combine diagnostic imaging and therapeutic functionalities. nih.govnih.gov Its role as a photosensitizer, a compound that becomes active upon irradiation with light, is central to these strategies.

Exploration of Photothermal and Photodynamic Mechanisms in Research Agents

Cyanine dyes, including derivatives like this compound, are explored for their potential in both photothermal therapy (PTT) and photodynamic therapy (PDT) research. nih.govnih.govfrontiersin.org These two mechanisms rely on the dye's ability to absorb NIR light and convert that energy into different forms.

Photothermal Therapy (PTT): In PTT, the dye absorbs light energy and converts it directly into heat. nih.gov This localized hyperthermia can be used to induce cell death in targeted tissues. Research focuses on incorporating this compound into nanostructures that enhance this heat generation, a property measured by the photothermal conversion efficiency.

Photodynamic Therapy (PDT): For PDT, the light-activated dye transfers its energy to surrounding molecular oxygen, generating highly reactive oxygen species (ROS), such as singlet oxygen. nih.govmdpi.com These ROS are cytotoxic and can induce apoptosis or necrosis in nearby cells. While many cyanine dyes have inherently low singlet oxygen quantum yields, research efforts are directed at modifying their chemical structure or local environment (e.g., by conjugation to specific nanoparticles) to improve ROS production. frontiersin.orgmdpi.com

The development of agents capable of both PTT and PDT offers a multi-pronged approach in preclinical therapeutic studies. frontiersin.orgmdpi.com

Table 1: Comparison of Photothermal and Photodynamic Mechanisms

| Feature | Photothermal Therapy (PTT) | Photodynamic Therapy (PDT) |

| Mechanism | Light energy is converted into localized heat. nih.gov | Light energy is transferred to molecular oxygen to create reactive oxygen species (ROS). nih.gov |

| Primary Effector | Hyperthermia | Cytotoxic ROS (e.g., singlet oxygen). mdpi.com |

| Oxygen Dependence | Generally independent of oxygen levels | Highly dependent on the presence of oxygen |

| Associated Research | Enhancing photothermal conversion efficiency of Cyanine7-based agents. | Improving the singlet oxygen quantum yield of Cyanine7-based agents. frontiersin.org |

Design of Activatable Probes for Mechanistic Studies (e.g., Oxidative Stress Amplification)

Activatable probes are sophisticated tools designed to switch from a "quenched" (off) state to a fluorescent (on) state only in the presence of a specific biological stimulus. rsc.org This "turn-on" capability provides a high signal-to-noise ratio for detecting specific molecular events.

In the context of mechanistic studies, probes using this compound can be engineered to respond to the tumor microenvironment, particularly to elevated levels of reactive oxygen species (ROS), which are a hallmark of oxidative stress. nih.govnih.gov Oxidative stress is a condition where the production of ROS overwhelms a cell's antioxidant defenses, and it is associated with various pathological processes. thermofisher.com

The design of such a probe might involve linking the Cyanine7 dye to a quencher molecule through a bond that is specifically cleaved by ROS. In its initial state, the quencher suppresses the dye's fluorescence. When the probe encounters high levels of ROS in a target cell, the linker is broken, the quencher is released, and the Cyanine7 component emits a strong fluorescent signal. This activation allows researchers to visualize and map regions of high oxidative stress in real-time. By combining this activatable imaging function with a therapeutic mechanism like PDT, researchers can study strategies for oxidative stress amplification, where the probe not only detects ROS but also generates more ROS upon light irradiation, creating a feedback loop for enhanced therapeutic effect in preclinical models.

Derivatives and Analogs for Specialized Research

Sulfo-Cyanine7 Dicarboxylic Acid and Its Research Utility as an Analogue

Sulfo-Cyanine7 dicarboxylic acid is a key analog of Cyanine7 dicarboxylic acid, distinguished by the addition of sulfonate groups. axispharm.com This structural modification significantly enhances its water solubility, a critical factor for its utility in biological and biomedical research conducted in aqueous environments. axispharm.com As a bifunctional derivative, it possesses two carboxylic acid groups, enabling versatile conjugation to biomolecules. labscoop.comantibodies.com

The primary research utility of Sulfo-Cyanine7 dicarboxylic acid stems from its properties as a near-infrared fluorescent dye. axispharm.com It exhibits strong absorption and emission in the NIR spectrum, which allows for deep tissue penetration with minimal background autofluorescence from biological samples. axispharm.com This makes it an invaluable tool for a range of advanced research applications.

Key Research Applications:

In Vivo Imaging: Its NIR fluorescence is ideal for deep tissue imaging, allowing researchers to visualize biological processes in living organisms with reduced background noise. axispharm.com

Fluorescence Microscopy: It is employed to achieve high-resolution imaging of cells and tissues. axispharm.com

Bioconjugation: The dicarboxylic acid functional groups allow for the efficient labeling of proteins, antibodies, and nucleic acids, enabling the tracking and quantification of these molecules. axispharm.com

Molecular Probes: It is utilized in the development of bioanalytical assays to study molecular interactions. axispharm.com

Flow Cytometry: The distinct signal provided by Sulfo-Cyanine7 facilitates precise cell sorting and analysis. axispharm.com

The combination of bright NIR fluorescence, excellent stability, and enhanced water solubility makes Sulfo-Cyanine7 dicarboxylic acid a versatile and valuable tool in imaging, diagnostics, and biomolecule labeling. axispharm.com

| Property | Value |

| Absorption Maximum | ~750 nm axispharm.comantibodies.com |

| Emission Maximum | ~773 nm axispharm.comantibodies.com |

| Extinction Coefficient | 240,600 M⁻¹cm⁻¹ antibodies.com |

| Solubility | Good in water, DMF, and DMSO labscoop.comantibodies.com |

| Functional Groups | Two carboxylic acids labscoop.comantibodies.com |

Sulfo-Cyanine7.5 Dicarboxylic Acid as an Enhanced Research Tool

Building upon the foundation of Sulfo-Cyanine7, Sulfo-Cyanine7.5 dicarboxylic acid represents a further enhancement for specific research applications. This bifunctional cyanine (B1664457) dye also features two carboxylic acid groups for conjugation and sulfonate groups for water solubility. lunanano.calumiprobe.com The key enhancement lies in its spectral properties, which are shifted to a longer wavelength in the NIR spectrum. axispharm.com

This red shift in both absorption and emission maxima provides a distinct advantage for in vivo imaging. axispharm.com The longer wavelengths experience even less scattering and absorption by tissues, leading to deeper penetration and lower background interference compared to Sulfo-Cyanine7. axispharm.com This makes Sulfo-Cyanine7.5 dicarboxylic acid a superior choice for imaging deep-seated structures or in models with high intrinsic fluorescence.

The molecule's structure is similar to indocyanine green (ICG), a clinically approved NIR dye, but incorporates a rigid trimethine linker that increases its fluorescence quantum yield, resulting in a brighter signal. lumiprobe.com Its high quantum yield and excellent photostability make it a reliable tool for advanced research in imaging and molecular biology. axispharm.com

Key Research Applications:

Deep Tissue In Vivo Imaging: Its longer wavelength emission is ideal for imaging deep within biological tissues with minimal interference. axispharm.com

High-Resolution Microscopy: Provides bright and stable signals for detailed fluorescence microscopy of cellular structures. axispharm.com

Advanced Flow Cytometry: Offers a distinct spectral profile for precise multi-color cell sorting and analysis. axispharm.com

Efficient Bioconjugation: Readily labels proteins, antibodies, and nucleic acids for targeted imaging and analysis. axispharm.com

Sensitive Molecular Probes: Used in assays to investigate molecular interactions with high signal-to-noise ratios. axispharm.com

| Property | Value |

| Absorption Maximum | ~778-788 nm lunanano.caaxispharm.com |

| Emission Maximum | ~797-808 nm lunanano.caaxispharm.com |

| Fluorescence Quantum Yield | 0.21 lunanano.ca |

| Solubility | Good in water, DMF, DMSO lunanano.ca |

| Functional Groups | Two carboxylic acids lunanano.calumiprobe.com |

Comparative Analysis of Different Cyanine7 Derivatives for Specific Research Needs

The choice between different Cyanine7 derivatives hinges on the specific requirements of the research application. Both Sulfo-Cyanine7 dicarboxylic acid and Sulfo-Cyanine7.5 dicarboxylic acid are powerful tools for NIR imaging, but their subtle differences in spectral properties dictate their optimal use cases.

Sulfo-Cyanine7 dicarboxylic acid, with its emission maximum around 773 nm, is a robust and widely used probe for a variety of applications, including cellular imaging and studies in smaller animal models where tissue depth is less of a limiting factor. axispharm.comantibodies.com Its high extinction coefficient contributes to its brightness, making it suitable for detecting targets with moderate expression levels. antibodies.com

In contrast, Sulfo-Cyanine7.5 dicarboxylic acid is the preferred choice for applications demanding the deepest tissue penetration and the highest signal-to-noise ratio. axispharm.com Its emission maximum, extending beyond 800 nm, falls within a spectral window where tissue autofluorescence is significantly lower. axispharm.com This makes it particularly advantageous for deep-tissue in vivo imaging in larger animals or for detecting low-abundance targets that require maximum sensitivity. The enhanced fluorescence quantum yield of some Sulfo-Cyanine7.5 variants further solidifies its position as a tool for high-sensitivity applications. lunanano.calumiprobe.com

The selection process, therefore, involves a trade-off between the well-established utility of Sulfo-Cyanine7 and the specialized advantages offered by the longer-wavelength Sulfo-Cyanine7.5. For standard NIR applications, Sulfo-Cyanine7 provides excellent performance. For research pushing the boundaries of imaging depth and sensitivity, Sulfo-Cyanine7.5 emerges as the more powerful tool.

Comparative Spectral Properties:

| Derivative | Excitation Max (nm) | Emission Max (nm) | Key Advantage |

| Sulfo-Cyanine7 dicarboxylic acid | ~750 axispharm.comantibodies.com | ~773 axispharm.comantibodies.com | Robust performance for general NIR imaging |

| Sulfo-Cyanine7.5 dicarboxylic acid | ~778-788 lunanano.caaxispharm.com | ~797-808 lunanano.caaxispharm.com | Enhanced deep-tissue penetration and higher signal-to-noise |

Challenges and Future Directions in Cyanine7 Dicarboxylic Acid Research

Addressing Photostability and Environmental Sensitivity in Research Probes

A primary challenge in the application of Cyanine7 dicarboxylic acid as a fluorescent probe is its limited photostability and sensitivity to environmental factors. Cyanine (B1664457) dyes, in general, are susceptible to photodegradation, which can limit their utility in long-term imaging experiments that require prolonged exposure to excitation light. It is known that cyanine 7 dyes can be unstable at high pH levels due to the formation of an electron-deficient iminium group that is prone to nucleophilic attack, leading to the degradation of the dye. researchgate.net

The fluorescence of this compound is also influenced by its microenvironment. Factors such as solvent polarity, pH, and temperature can affect its fluorescence quantum yield and emission spectra. For instance, the fluorescence intensity of similar dyes has been shown to decrease in acidic conditions. researchgate.netajgreenchem.com While the fluorescence quantum yield of this compound has been reported to be 0.3, this value can fluctuate based on the surrounding chemical environment. lumiprobe.comlumiprobe.com A comprehensive understanding and quantification of these environmental effects are crucial for the development of robust and reliable probes.

Future research should focus on:

Developing structurally modified this compound analogues with enhanced photostability.

Conducting systematic studies to quantify the effects of pH, solvent polarity, and temperature on the photophysical properties of this compound.

Designing ratiometric probes based on this compound that can provide built-in correction for environmental variations.

| Property | Value | Reference |

|---|---|---|

| Excitation/Absorption Maximum (nm) | 750 | lumiprobe.com |

| Emission Maximum (nm) | 773 | lumiprobe.com |

| Molar Extinction Coefficient (ε, L·mol⁻¹·cm⁻¹) | 199000 | lumiprobe.com |

| Fluorescence Quantum Yield (Φ) | 0.3 | lumiprobe.comlumiprobe.com |

Methodological Advancements in Synthesis and Characterization

The synthesis and purification of this compound present another set of challenges. While general synthetic routes for cyanine dyes are established, achieving high yields and purity for specific derivatives like the dicarboxylic acid variant can be complex. nih.gov The purification of cyanine dyes with carboxylic acid moieties can be particularly challenging, sometimes requiring specialized techniques like vapor exchange crystallization to obtain the desired compound in high purity. nih.gov

Comprehensive characterization of this compound is essential for its application. Standard quality control often involves techniques like ¹H NMR and HPLC-MS to ensure a purity of at least 95%. lumiprobe.com However, detailed public access to complete spectroscopic data, which is crucial for researchers to verify the compound's identity and purity, can be limited.

Future efforts in this area should be directed towards:

Optimization of synthetic protocols to improve yield, reduce by-products, and enhance scalability.

Development of more efficient and robust purification techniques tailored for dicarboxylic acid cyanine dyes.

Creation of a comprehensive and publicly accessible database of spectroscopic data for this compound and its derivatives, including detailed ¹H NMR, ¹³C NMR, and mass spectrometry data. nih.govprinceton.edusigmaaldrich.commdpi.com

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₄₂H₅₃N₂ClO₄ | lumiprobe.com |

| Molecular Weight | 685.33 g/mol | lumiprobe.com |

| Appearance | Dark green solid | lumiprobe.com |

| Solubility | Good in DCM, DMF, DMSO | lumiprobe.comlumiprobe.com |

Emerging Applications and Unexplored Research Avenues

While this compound is already utilized in various research applications, there are numerous emerging and unexplored avenues that could benefit from its unique properties. The two carboxylic acid groups serve as versatile handles for bioconjugation, allowing the dye to be attached to a wide range of biomolecules such as proteins, antibodies, and peptides. nih.gov This capability has led to its use in targeted cancer imaging and therapy, an area often referred to as theranostics. nih.govresearchgate.netnih.gov

Heptamethine cyanine dyes have been explored as drug carriers to deliver chemotherapeutics to tumors. nih.gov The dicarboxylic acid functional groups on Cyanine7 provide ideal attachment points for various drug molecules.

Unexplored research avenues for this compound include:

Development of activatable probes: Designing probes where the fluorescence of this compound is "turned on" or shifted in response to specific biological events, such as enzyme activity or the presence of reactive oxygen species.

Targeted drug delivery systems: Utilizing the carboxylic acid groups to conjugate not only targeting moieties but also therapeutic agents, creating a single molecule for targeted drug delivery and simultaneous imaging of drug distribution. nih.gov

Probes for specific cellular organelles: Tailoring the structure of this compound to achieve specific localization within cellular compartments, enabling the study of organelle-specific processes.

Integration with Multi-modality Research Techniques

The future of biomedical imaging lies in the integration of multiple modalities to gain a more comprehensive understanding of biological systems. The strong near-infrared fluorescence of this compound makes it an excellent candidate for integration with other imaging techniques.

For instance, multimodal imaging probes that combine the high sensitivity of fluorescence imaging with the high spatial resolution of magnetic resonance imaging (MRI) or the deep tissue penetration of positron emission tomography (PET) and single-photon emission computed tomography (SPECT) are highly desirable. nih.govnih.gov Cyanine-based probes have already been developed for combined NIR fluorescence and nuclear imaging. nih.govnih.gov The carboxylic acid groups of this compound can be used to attach chelating agents for radiolabeling, enabling its use in dual fluorescence and nuclear imaging.

Another promising area is the use of cyanine dyes in photoacoustic imaging (PAI), a hybrid imaging modality that combines light and sound to visualize tissues with high resolution. nih.govnih.gov Cyanine dyes can serve as contrast agents for PAI, and the development of this compound-based probes for this modality is a compelling future direction.

Future research in this domain should explore:

Design and synthesis of trimodal probes: Creating probes that incorporate this compound for fluorescence imaging, a paramagnetic component for MRI, and a radionuclide for PET or SPECT.

Development of this compound-based photoacoustic contrast agents: Optimizing the structure of the dye to enhance its photoacoustic signal generation for improved imaging sensitivity and resolution.

Longitudinal studies: Employing these multi-modality probes to track disease progression and therapeutic response over time in preclinical models.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.